2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
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Overview
Description
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound with a unique structure that combines a pyrazole ring with a thienopyrimidine moiety
Preparation Methods
The synthesis of 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the thienopyrimidine moiety. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thienopyrimidine derivatives. Compared to these, 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClF3N5O2S |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C20H21ClF3N5O2S/c1-10-16(21)17(20(22,23)24)27-28(10)9-14(30)26-29-11(2)25-18-15(19(29)31)12-7-5-3-4-6-8-13(12)32-18/h3-9H2,1-2H3,(H,26,30) |
InChI Key |
KOGAFDUJHXVQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)C(F)(F)F)Cl |
Origin of Product |
United States |
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